
Pimobendan
概要
説明
ピモベンダンは、主に犬の心不全の管理に使用される獣医用薬です。 カルシウム感受性薬であり、ホスホジエステラーゼ3(PDE3)の選択的阻害剤であり、正の変力作用と血管拡張作用を示します 。 ピモベンダンは、日本でもアカルディという商品名でヒトに使用されています .
準備方法
ピモベンダンの合成には、重要な中間体である4-(4-クロロフェニル)-3-メチル-4-オキソブタン酸の調製が含まれます。 この中間体は、1-(4-クロロフェニル)プロパン-1-オンとグリオキシル酸を縮合および脱炭酸した後、還元することにより調製されます 。 ピモベンダンの工業生産は、同様の合成経路に従い、最終製品の純度と有効性を保証しています。
化学反応の分析
ピモベンダンは、次のようなさまざまな化学反応を受けます。
これらの反応で使用される一般的な試薬には、グリオキシル酸、還元剤、および1,4-ジオキサンなどのさまざまな溶媒が含まれます 。 これらの反応から生成される主な生成物は、最終化合物であるピモベンダンに至る中間体です。
科学研究への応用
ピモベンダンには、いくつかの科学研究への応用があります。
科学的研究の応用
Pharmacological Properties
Pimobendan functions through two main mechanisms:
- Calcium Sensitization : It increases the sensitivity of cardiac myocytes to calcium, enhancing contractility without significantly raising myocardial oxygen demand.
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase type 3 (PDE3), this compound promotes vasodilation, improving cardiac output and reducing preload and afterload on the heart .
Treatment of Congestive Heart Failure in Dogs
This compound is widely used in veterinary cardiology for managing CHF, particularly due to myxomatous mitral valve disease and dilated cardiomyopathy. The American College of Veterinary Internal Medicine (ACVIM) recommends its use for both acute and chronic cases of CHF .
Human Heart Failure Studies
While primarily used in animals, this compound has been studied in human heart failure patients. A multicenter trial demonstrated that this compound significantly improved exercise tolerance and quality of life in patients with moderate to severe heart failure who remained symptomatic despite standard therapies . The trial involved 198 patients and showed that the 5 mg/day dose resulted in notable improvements in exercise duration and peak oxygen consumption compared to placebo .
Efficacy of this compound in Clinical Trials
Study | Population | Dosage | Outcome Measures | Results |
---|---|---|---|---|
Kubo et al. (1992) | 198 patients with CHF | 2.5, 5, 10 mg/day | Exercise duration, quality of life | Significant improvement at 5 mg/day |
ACVIM Guidelines | Dogs with CHF | Standard veterinary doses | Clinical signs of CHF | Recommended for stages B2, C, D |
Case Study 1: Canine Heart Failure
A retrospective study evaluated the long-term effects of this compound on dogs diagnosed with CHF due to myxomatous mitral valve disease. The study reported improved survival rates and quality of life metrics among treated dogs compared to those receiving standard care alone .
Case Study 2: Human Application
In a controlled trial involving human subjects with heart failure, patients receiving this compound exhibited a marked reduction in hospitalization rates compared to those on placebo. The study highlighted the drug's potential as an adjunct therapy for patients unresponsive to conventional treatments .
作用機序
ピモベンダンは、2つの作用機序を通じて作用を発揮します。
カルシウム感受性: 筋原線維の心臓トロポニンのカルシウムイオンへの結合効率を高め、心筋収縮力を高めます.
ホスホジエステラーゼ阻害: ホスホジエステラーゼ3(PDE3)を阻害し、血管拡張と血流抵抗の低下をもたらします.
類似化合物との比較
ピモベンダンは、その二重作用機序によってユニークです。 類似の化合物には以下が含まれます。
ピモベンダンは、その変力作用と血管拡張作用を組み合わせているため、心不全の管理に非常に効果的です。
生物活性
Pimobendan is a veterinary medication primarily used to manage congestive heart failure (CHF) in dogs, particularly those suffering from myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM). This compound exhibits a dual mechanism of action as both a calcium sensitizer and a phosphodiesterase III inhibitor , contributing to its efficacy in enhancing cardiac function and prolonging survival in affected dogs.
This compound's biological activity is characterized by two primary actions:
- Calcium Sensitization : this compound increases the sensitivity of cardiac myofilaments to calcium, which enhances myocardial contractility without significantly increasing myocardial oxygen demand. This effect is crucial in improving cardiac output in heart failure patients.
- Vasodilation : By inhibiting phosphodiesterase III, this compound promotes vasodilation, reducing systemic vascular resistance and subsequently decreasing the workload on the heart. This dual action makes it particularly effective in managing heart failure symptoms.
Clinical Efficacy
Numerous studies have demonstrated the clinical benefits of this compound in canine patients:
- EPIC Study Findings : The EPIC (Evaluation of this compound in Dogs with Cardiomegaly) study, one of the largest veterinary cardiology trials, showed that dogs treated with this compound experienced a median survival time of 1059 days compared to 902 days for the placebo group (P = .012). The treatment also delayed the onset of CHF by approximately 15 months .
- Effects on Mitral Valve Regurgitation : In a study involving dogs with mild mitral regurgitation, this compound administration resulted in significant improvements in renal blood flow and reductions in plasma norepinephrine levels, indicating enhanced cardiac function and reduced neurohormonal activation .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- After oral administration, peak plasma concentrations are typically reached within 1-2 hours. The drug is extensively metabolized in the liver, with its active metabolite, ODMP (O-desmethylthis compound), contributing to its therapeutic effects .
Case Studies
Several case studies highlight the real-world application of this compound:
- Case Study on DCM : A Doberman Pinscher diagnosed with DCM showed marked improvement in clinical signs after initiating treatment with this compound. The dog exhibited increased exercise tolerance and improved echocardiographic parameters after 12 weeks of treatment .
- Long-term Efficacy : In another study focusing on dogs with preclinical MMVD, long-term administration of this compound significantly delayed the progression to CHF. The median time to CHF onset was notably longer in treated dogs compared to controls .
Summary of Research Findings
Study/Trial | Population | Key Findings | Statistical Significance |
---|---|---|---|
EPIC Study | Dogs with MMVD | Median survival time: 1059 days (this compound) vs. 902 days (placebo) | P = .012 |
Mitral Regurgitation Study | Dogs with mild MR | Increased renal blood flow; decreased norepinephrine levels | Significant improvements noted |
DCM Case Study | Doberman Pinschers | Improved exercise tolerance and echocardiographic parameters | Not specified |
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
Record name | Pimobendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimobendan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11450 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。